3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Description
3-(6-Bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic small molecule characterized by a 6-bromoindole core linked via a three-carbon chain to a pyridin-4-ylmethylamide group. The bromine substituent at position 6 of the indole ring enhances electrophilic reactivity and may influence binding interactions in biological systems, while the pyridine moiety contributes to hydrogen-bonding and π-π stacking capabilities. This compound is structurally analogous to intermediates in cannabimimetic research , though its specific pharmacological profile remains underexplored in publicly available literature.
Properties
IUPAC Name |
3-(6-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c18-15-2-1-14-5-9-21(16(14)11-15)10-6-17(22)20-12-13-3-7-19-8-4-13/h1-5,7-9,11H,6,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLELMTQGXOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Indole Derivative: The brominated indole is then reacted with pyridin-4-ylmethylamine to form the corresponding indole derivative. This reaction is usually carried out in the presence of a base such as triethylamine.
Amidation Reaction: The final step involves the amidation of the indole derivative with propanoyl chloride to form this compound. This reaction is typically conducted in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position of the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-6-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the role of indole-containing molecules in cellular processes.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridin-4-ylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease-related pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several indole-pyridine derivatives and related amides. Key analogues include:
Key Observations:
Substituent Position Impact :
- Bromine at position 6 (target compound) vs. 5 ( compounds) alters steric and electronic profiles. For example, 5-bromoindole derivatives in exhibit high melting points (~276°C), likely due to stronger crystal packing from ketone groups . The target compound’s amide linker may reduce crystallinity compared to ketones.
- Pyridin-4-ylmethyl vs. pyridin-3-yl (Compound 617) or pyrazole (STL319802) affects hydrogen-bonding directionality and solubility. Pyridine derivatives generally exhibit higher polarity than pyrazoles .
This may enhance bioavailability but reduce thermal stability .
Synthetic Accessibility: compounds were synthesized in low yields (14–27%), suggesting challenges in indole-pyridine coupling . STL319802’s commercial availability (Vitas M Chemical Limited, 2025) implies optimized protocols for indole-propanamide derivatives .
The target compound’s pyridin-4-ylmethyl group may modulate selectivity for CB1/CB2 receptors compared to pyrazole or ketone analogues .
Biological Activity
3-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide, a compound featuring an indole moiety and a pyridine side chain, has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 375.3 g/mol. The presence of the bromine atom in the indole ring is significant for its biological activity, as halogenated indoles often exhibit enhanced pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with indole structures often display anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies involving similar indole derivatives have reported IC50 values ranging from low micromolar to nanomolar concentrations against different cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 7.01 ± 0.60 | Apoptosis induction |
| Compound B | NCI-H460 | 8.55 ± 0.35 | Cell cycle arrest |
| Compound C | HeLa | 14.31 ± 0.90 | Microtubule disruption |
Antibacterial Activity
Indole derivatives, including those based on 6-bromoindole, have shown promise as antibacterial agents. They can enhance the efficacy of antibiotics against resistant strains by acting as potentiators. Recent studies have demonstrated that certain derivatives can significantly inhibit bacterial growth, suggesting a potential role in treating infections caused by resistant bacteria.
The mechanisms underlying the biological activity of this compound may include:
- Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, which is crucial in cancer therapy.
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in various studies.
- Antimicrobial Action : The ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its antibacterial properties.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A study by Liu et al. demonstrated that an indole-based compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 36.12 µM, indicating potential therapeutic applications in oncology .
- Antibacterial Screening : Research conducted by Fan et al. showed that a series of indole derivatives could enhance the antibacterial effects of conventional antibiotics against resistant strains, suggesting a dual mechanism involving both direct antibacterial action and antibiotic potentiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
